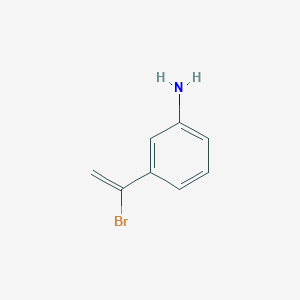![molecular formula C18H17FOSi B14191936 (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-23-6](/img/structure/B14191936.png)
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone is a chemical compound known for its unique structure and properties It consists of a fluorophenyl group and a trimethylsilyl ethynyl group attached to a phenyl methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid.
Coupling Reaction: The key step involves a palladium-catalyzed coupling reaction between 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid. This reaction is carried out under an inert atmosphere using a suitable solvent such as tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or alkanes.
Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
Methanone, (4-fluorophenyl)[2-[2-(trimethylsilyl)ethynyl]phenyl]: A closely related compound with slight variations in the substituents.
Uniqueness
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone stands out due to its specific combination of a fluorophenyl group and a trimethylsilyl ethynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
918442-23-6 |
|---|---|
Formule moléculaire |
C18H17FOSi |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[2-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)13-12-14-6-4-5-7-17(14)18(20)15-8-10-16(19)11-9-15/h4-11H,1-3H3 |
Clé InChI |
OUURKOLGTQHLJU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)

![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
